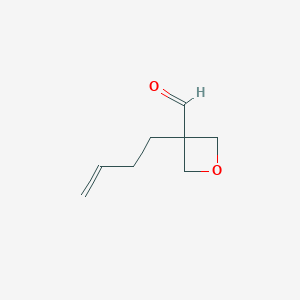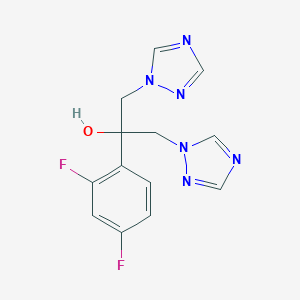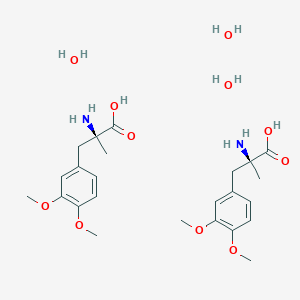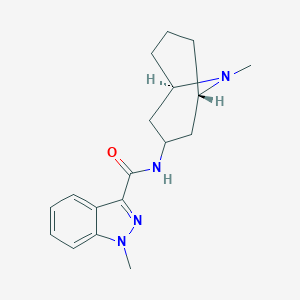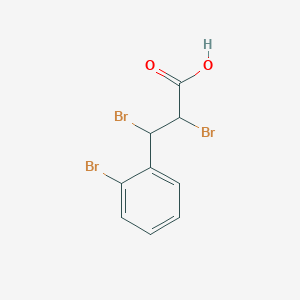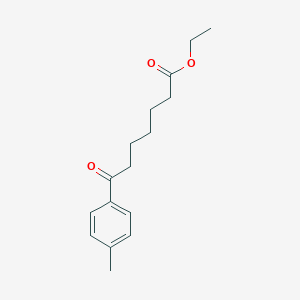
4-(4-甲苯基)-1,3-噻唑-2-羧酸
描述
Synthesis Analysis
The synthesis of thiazole derivatives, including 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, involves various chemical reactions to introduce the thiazole core and the carboxylic acid functionality. Methods often include condensation reactions, cyclization, and functional group transformations. For example, 2-amino-1,3-thiazole-4-carboxylic acid derivatives are synthesized through a series of steps, demonstrating the complexity and versatility of synthetic approaches in obtaining thiazole compounds (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These analyses provide insights into the conformation, electronic structure, and intermolecular interactions of the compounds. For instance, DFT studies offer detailed information on electronic structure and spectral features, supporting the understanding of molecular properties (Singh et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, reflecting their chemical properties. These include reactions with nucleophiles, electrophiles, and participation in cyclization reactions to form complex heterocyclic structures. The functional groups in these molecules, such as the carboxylic acid moiety, contribute to their reactivity and the formation of novel compounds (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application and handling. These properties are influenced by the molecular structure and intermolecular interactions within the compounds. Studies on liquid crystalline behaviors of thiazole-containing carboxylic acid derivatives reveal the impact of molecular design on their phase behavior and physical properties (Jaffer et al., 2017).
科学研究应用
合成和化学性质
4-(4-甲苯基)-1,3-噻唑-2-羧酸及其衍生物因其多样的化学性质和在各个领域的潜在应用而被广泛研究。其中一个主要的研究领域是受限杂环 γ-氨基酸的合成,它模拟了蛋白质的二级结构。这些化合物对于设计螺旋、β-折叠、转角和 β-发夹的模拟物非常有价值。一种值得注意的方法涉及 N-Fmoc-氨基酸和空间位阻的 1,1-二甲烯丙基乙酸酯之间的交叉 Claisen 缩合,从而产生具有各种侧链的正交保护的 ATC(4-氨基(甲基)-1,3-噻唑-5-羧酸)在 γ-碳原子或噻唑核上 (Mathieu 等人,2015)。
生物活性
另一个研究方面集中于 2-氨基-1,3-噻唑-4-羧酸衍生物的生物活性。这些化合物在初步生物测定中表现出良好的杀真菌和抗病毒活性。具体而言,诸如化合物 4b 和 4i 的衍生物对测试的六种真菌表现出显着的活性,显示了作为一种真菌和病毒控制新策略的希望 (Fengyun 等人,2015)。
在材料科学中的应用
该化合物还在材料科学领域找到了应用,特别是在缓蚀方面。衍生自 4-(4-甲氧基苯基)-噻唑-2-羧酸的噻唑腙在酸性介质中保护低碳钢免受腐蚀方面显示出潜力。这些化合物作为混合型抑制剂,有效抑制低碳钢腐蚀的阳极和阴极过程,从而为延长金属结构寿命提供了一种实用方法 (Chaitra 等人,2016)。
荧光团开发
此外,含有假单胞菌素的共轭酚代噻唑啉生色团的苯基-2-噻唑啉衍生物已被研究其在选择性 Al3+ 检测中的潜在用途。这项研究与研究细胞内 Al3+ 尤其相关,表明这些化合物在为生物应用开发新的荧光团中的作用 (Lambert 等人,2000)。
未来方向
The future directions for research on “4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid” could include further studies to elucidate its synthesis, properties, and potential biological activities. Given the known biological activities of thiazole compounds, it could be of interest in the development of new pharmaceuticals .
作用机制
Mode of Action
It’s possible that this compound interacts with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid are not well-defined. Given the lack of information on its targets and mode of action, it’s challenging to predict which pathways might be impacted. It’s plausible that this compound could influence a range of biochemical processes, depending on its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is active .
属性
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRIJRPTDSEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563870 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123971-35-7 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

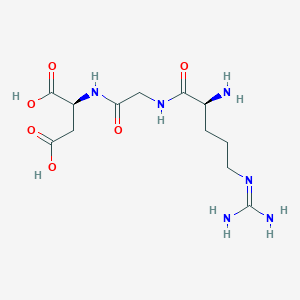
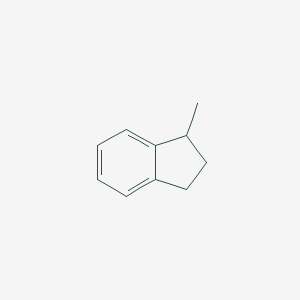
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
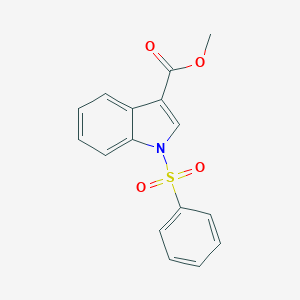
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
